N-(2-hydroxyethyl)-N-phenyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
Description
N-(2-hydroxyethyl)-N-phenyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide is a synthetic small molecule characterized by a pyrazolo-oxazine fused bicyclic core. This structure is substituted at the 2-position with a carboxamide group, where the nitrogen atoms are further modified with a phenyl ring and a 2-hydroxyethyl chain. The pyrazolo-oxazine scaffold is notable for its conformational rigidity, which enhances binding specificity to biological targets, particularly enzymes like phosphodiesterases (PDEs) .
Properties
IUPAC Name |
N-(2-hydroxyethyl)-N-phenyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c19-9-8-17(12-5-2-1-3-6-12)15(20)13-11-14-18(16-13)7-4-10-21-14/h1-3,5-6,11,19H,4,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGXLLKGCZGIDQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)C(=O)N(CCO)C3=CC=CC=C3)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyethyl)-N-phenyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aromatic aldehydes with 2-aminoethanol and other reagents to form the oxazine ring . The reaction conditions often include the use of catalysts such as copper-NHC complexes or triflic acid (TfOH) to promote dehydrative cyclization .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Methods such as transamidation of thioamides with 2-aminoethanol followed by cyclodehydrosulfurisation are efficient and can be conducted on a large scale .
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxyethyl)-N-phenyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
Research indicates that N-(2-hydroxyethyl)-N-phenyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide exhibits various biological activities:
Induction of Apoptosis
Studies have demonstrated that this compound induces apoptosis in cancer cells. For example:
- Hepatocellular Carcinoma (HCC) : Treatment with the compound led to significant increases in apoptotic cell populations as evidenced by flow cytometric analysis showing increased subG1 phase cells, indicating DNA fragmentation typical of apoptosis.
Inhibition of Cell Proliferation
The compound has also shown efficacy in reducing cell viability across different cancer cell lines:
| Cell Line | Observed Effect | Reference |
|---|---|---|
| HepG2 (Liver Cancer) | Induction of apoptosis | |
| HCCLM3 (Liver Cancer) | Significant cytotoxicity | |
| Neuroblastoma N2a | Inhibition of GSK-3β activity |
Case Studies
Several case studies highlight the therapeutic potential of this compound:
Hepatocellular Carcinoma
In a study focusing on HCC cells treated with this compound:
- There was a marked reduction in cell viability.
- The study suggested that targeting NF-κB could be an effective strategy for treating liver cancer.
Neuroblastoma
The compound exhibited inhibitory effects on GSK-3β activity in neuroblastoma cells:
- Increased levels of phosphorylated GSK-3β indicated potential therapeutic applications not only in neuroblastoma but also in other cancers where GSK-3β plays a critical role.
Mechanism of Action
The mechanism by which N-(2-hydroxyethyl)-N-phenyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide exerts its effects involves interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare N-(2-hydroxyethyl)-N-phenyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide with structurally related pyrazolo-oxazine derivatives, focusing on substituent effects, bioactivity, and physicochemical properties.
Table 1: Key Structural and Functional Comparisons
*Estimated based on structural analogs.
Key Findings:
Substituent Impact on Bioactivity :
- The hydroxyethyl and phenyl groups in the target compound may strike a balance between hydrophilicity and target binding. In contrast, analogs with halogenated aryl groups (e.g., 3-chlorophenyl in Azetidin-1-yl-...) show higher PDE4C inhibition (IC50 = 48.2 nM) but may face toxicity challenges .
- Fluorine substitution (e.g., 6-fluoro in 3-(4-Chloro-2-methylphenyl)-...) improves metabolic stability without significantly compromising potency .
Physicochemical Properties :
- The hydroxyethyl group likely enhances aqueous solubility compared to cyclopropyl or dimethyl substituents, as seen in 7,7-Dimethyl-... (carboxylic acid derivative), which is highly polar but may lack membrane permeability .
- Lipophilicity criteria (e.g., LogP) for the target compound are predicted to be moderate (~2.5–3.0), aligning with drug-like properties observed in analogs analyzed via SwissADME .
Structural Rigidity and Binding :
- The pyrazolo-oxazine core provides conformational restraint, which is critical for maintaining binding affinity across analogs. Modifications like dimethyl groups () or fused heterocycles () alter ring strain and solubility .
Limitations and Contradictions:
- Direct IC50 or pharmacokinetic data for the target compound are absent in the evidence, requiring extrapolation from structural analogs.
- While hydroxyethyl improves solubility, it may reduce membrane permeability compared to lipophilic groups like cyclopropyl .
Biological Activity
N-(2-hydroxyethyl)-N-phenyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide is a chemical compound that has garnered interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique pyrazolo[5,1-b][1,3]oxazine core with the following molecular characteristics:
- Molecular Formula : C₁₅H₁₇N₃O₃
- Molecular Weight : 287.31 g/mol
- CAS Number : 1421462-05-6
Biological Activities
Research indicates that this compound may exhibit several biological activities:
- Antiinflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties by modulating signaling pathways related to inflammation.
- Neuroprotective Potential : The inhibition of phosphodiesterases may also contribute to neuroprotective effects, suggesting potential applications in neurodegenerative conditions.
- Receptor Interactions : There is evidence that this compound may interact with receptors involved in neurotransmission and inflammation pathways. However, further studies are needed to fully elucidate these interactions.
Case Studies and Research Findings
Although direct studies on this compound are scarce, research on analogous compounds provides insights into its potential:
| Compound | Biological Activity | Reference |
|---|---|---|
| Compound A | Phosphodiesterase Inhibition | |
| Compound B | Anti-inflammatory Effects | |
| Compound C | Neuroprotective Properties |
Future Research Directions
Given the promising biological activities suggested by related compounds, future research should focus on:
- In vitro and In vivo Studies : Conducting detailed studies to evaluate the biological effects of this compound in various biological models.
- Mechanistic Studies : Investigating the specific mechanisms through which this compound exerts its effects on cellular pathways.
- Clinical Applications : Exploring the potential therapeutic uses of this compound in treating diseases associated with inflammation and neurodegeneration.
Q & A
Q. Q1. What synthetic strategies are effective for constructing the 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine core?
The core is typically synthesized via cyclocondensation reactions. For example, describes a multi-step approach involving:
Formation of triazolothiadiazine intermediates.
Introduction of substituents via nucleophilic substitution or coupling reactions.
Key steps include refluxing precursors in polar aprotic solvents (e.g., DMF) with catalysts like K₂CO₃. Purification often involves recrystallization from ethanol/water mixtures .
Q. Q2. How can analytical techniques validate the purity and structure of this compound?
- NMR Spectroscopy : Use and NMR to confirm substituent integration and stereochemistry (e.g., diastereotopic protons in the oxazine ring) .
- Mass Spectrometry : High-resolution MS (HRMS) ensures molecular ion consistency with theoretical values (±2 ppm).
- Elemental Analysis : Validate C, H, N content (±0.4% deviation) after recrystallization .
Structure-Activity Relationship (SAR) Studies
Q. Q3. Which structural modifications enhance solubility without compromising metabolic stability?
highlights replacing hydrophobic groups (e.g., phenyl) with heterocycles (e.g., pyridine or pyrimidine). For example:
Q. Q4. How does the N-(2-hydroxyethyl)-N-phenyl group influence bioactivity?
The hydroxyethyl group enhances hydrogen-bonding potential, improving target engagement. However, excessive hydrophilicity may reduce membrane permeability. Balance via logD optimization (target 2–4) using partition coefficient assays .
Preclinical Safety and Toxicity Mitigation
Q. Q5. What preclinical toxicity risks are associated with this scaffold, and how can they be addressed?
reports renal toxicity in cynomolgus monkeys due to compound precipitation. Mitigation strategies:
Q. Q6. How can in vitro safety assays predict in vivo toxicity?
- Hepatotoxicity screening : Use HepG2 cells to assess mitochondrial dysfunction (EC₅₀ >50 μM).
- hERG inhibition : Patch-clamp assays (IC₅₀ >10 μM) minimize cardiac risks.
- CYP inhibition : Microsomal assays (IC₅₀ >20 μM) reduce drug-drug interaction risks .
Advanced Pharmacological Evaluation
Q. Q7. What in vivo models are suitable for evaluating NLRP3 inflammasome inhibition?
Q. Q8. How can pharmacokinetic (PK) challenges be addressed for this compound?
- Bioavailability : Co-administer with cytochrome P450 inhibitors (e.g., 1-aminobenzotriazole) to prolong t₁/₂.
- Tissue distribution : Radiolabeled studies (e.g., ) in rodents quantify brain/plasma ratios .
Methodological Considerations for Data Interpretation
Q. Q9. How should researchers resolve contradictions between in vitro and in vivo efficacy data?
Case study from : A compound showed potent NLRP3 inhibition in vitro (IC₅₀ = 12 nM) but poor in vivo efficacy due to rapid clearance. Resolution:
Adjust dosing regimen (BID vs QD).
Modify formulation (nanoparticle encapsulation for sustained release) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
